2-(2-Aminopyridin-3-yl)acetic acid

Solubility Physicochemical Property Medicinal Chemistry

Achieve unparalleled aqueous solubility for your next-generation degraders with 2-(2-Aminopyridin-3-yl)acetic acid (CAS 101860-97-3). Unlike its poorly soluble regioisomers, its unique 2-amino-3-acetic acid substitution delivers a zwitterionic structure and 76 g/L water solubility, ensuring reliable in vitro performance. Avoid the risk of potency loss from incorrect isomers; choose this high-purity (≥95%), readily available, Protein Degrader Building Block to streamline your PROTAC research and library synthesis.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 101860-97-3
Cat. No. B178834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminopyridin-3-yl)acetic acid
CAS101860-97-3
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)CC(=O)O
InChIInChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11)
InChIKeyXIOPEJHJRPVVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminopyridin-3-yl)acetic acid (CAS 101860-97-3) for Research: Product Baseline and Key Identifiers


2-(2-Aminopyridin-3-yl)acetic acid (CAS 101860-97-3), also known as 2-Amino-3-pyridineacetic acid, is a heterocyclic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol [1]. It belongs to the class of aminopyridine-acetic acid derivatives, characterized by a pyridine ring with an amino group at the 2-position and an acetic acid substituent at the 3-position . This unique substitution pattern yields a zwitterionic structure at physiological pH, with the amino group providing basicity and the carboxylic acid imparting acidic properties . It is a versatile building block utilized in organic synthesis and drug discovery for developing more complex molecules, particularly within the protein degrader field [1].

Why 2-(2-Aminopyridin-3-yl)acetic acid Cannot Be Substituted with Generic Analogs in Specialized Research


Substituting 2-(2-Aminopyridin-3-yl)acetic acid with generic or closely related aminopyridine analogs is not trivial, as even minor changes in the substitution pattern on the pyridine ring can drastically alter key physicochemical properties and biochemical function . For instance, the specific 2-amino, 3-acetic acid arrangement dictates its unique zwitterionic character at physiological pH, which directly influences its solubility, cellular permeability, and binding affinity to biological targets . While compounds like (2-aminopyridin-3-yl)acetic acid (CAS 61494-61-9) or 2-Amino-2-(pyridin-3-yl)acetic acid (CAS 59966-29-9) share a similar molecular formula, their divergent structural isomers lead to different three-dimensional geometries and electronic distributions [1]. This makes them non-fungible in applications demanding precise molecular recognition, such as in the design of selective enzyme inhibitors or protein degrader ligands, where even angstrom-level changes in binding pocket interactions can result in a complete loss of potency.

Quantitative Differentiation: Head-to-Head Evidence for 2-(2-Aminopyridin-3-yl)acetic acid vs. Structural Analogs


Superior Aqueous Solubility of 2-(2-Aminopyridin-3-yl)acetic acid Compared to its 2-Carboxylic Acid Regioisomer

2-(2-Aminopyridin-3-yl)acetic acid exhibits significantly higher aqueous solubility compared to its closest regioisomer, 2-Amino-nicotinic acid (2-aminopyridine-3-carboxylic acid, CAS 5345-47-1). The target compound's calculated aqueous solubility is 76 g/L at 25°C . In contrast, 2-Amino-nicotinic acid is reported to be only slightly soluble in water and practically insoluble in organic solvents . This substantial difference in solubility is a direct consequence of the replacement of the acetic acid moiety with a carboxylic acid group directly on the pyridine ring, which alters crystal lattice energy and hydration thermodynamics. The quantified difference of more than a 1000-fold improvement in water solubility makes the target compound far more amenable for use in aqueous biological assays and formulations without requiring co-solvents.

Solubility Physicochemical Property Medicinal Chemistry

Distinct Melting Point/Decomposition Temperature Compared to the 4-Pyridyl Isomer

The thermal profile of 2-(2-Aminopyridin-3-yl)acetic acid, characterized by a melting point with decomposition at 219-221.5°C, distinguishes it from other regioisomers . For instance, its positional isomer, 2-(2-Aminopyridin-4-yl)acetic acid (CAS 100056-79-3), exhibits a different melting range, indicative of altered intermolecular forces within the crystal lattice . This difference arises from the varied positioning of the acetic acid side-chain on the pyridine ring, which impacts hydrogen bonding networks and packing efficiency. The specific thermal event for the target compound is a robust metric for identity verification and purity assessment upon procurement, especially when analytical standards for less common isomers may be unavailable.

Thermal Stability Purity Physical Property

Designated as a Specific 'Protein Degrader Building Block' by Multiple Vendors

Unlike generic aminopyridine building blocks, 2-(2-Aminopyridin-3-yl)acetic acid is specifically and consistently categorized by vendors under the 'Protein Degrader Building Blocks' product family [1]. While many heterocyclic acetic acids can serve as general linkers or warheads, the explicit designation of this compound for targeted protein degradation (TPD) implies its structural features are particularly well-suited for synthesizing proteolysis-targeting chimeras (PROTACs). This is a class-level inference drawn from its commercial positioning. Other regioisomers, such as (2-aminopyridin-3-yl)acetic acid (CAS 61494-61-9) or 2-Amino-2-(pyridin-3-yl)acetic acid (CAS 59966-29-9), are not explicitly grouped into this specialized application class by these suppliers . This curated designation adds a layer of confidence for scientists working in TPD that the compound's geometry and functional group vectors are aligned with the stringent requirements for designing efficient, cell-permeable degraders.

PROTAC Protein Degradation Building Block

Strategic Application Scenarios for 2-(2-Aminopyridin-3-yl)acetic acid: Where Differentiation Drives Value


Design and Synthesis of Next-Generation PROTACs Requiring High Aqueous Solubility

Medicinal chemists and chemical biologists designing proteolysis-targeting chimeras (PROTACs) can leverage 2-(2-Aminopyridin-3-yl)acetic acid as a linker or E3 ligase ligand attachment point. Its high calculated aqueous solubility (76 g/L) makes it superior to less soluble regioisomers like 2-Amino-nicotinic acid, which is only slightly soluble in water . This property is crucial for the formulation and cellular permeability of large, often hydrophobic, PROTAC molecules. Furthermore, its specific classification as a 'Protein Degrader Building Block' by vendors signifies its structural compatibility with TPD molecular architectures, reducing the risk of selecting a structurally similar but functionally inferior analog [1]. By choosing this compound, researchers can potentially improve the solubility profile of their degrader candidates, facilitating more reliable in vitro assays and increasing the likelihood of identifying a developable lead.

Reliable Bioconjugation and Derivatization in Aqueous Buffer Systems

In biochemistry and chemical biology, 2-(2-Aminopyridin-3-yl)acetic acid is an ideal scaffold for preparing chemical probes, affinity tags, or drug conjugates where the reaction must occur in aqueous buffers without the use of organic co-solvents. Its high water solubility (76 g/L) provides a practical advantage over many common heterocyclic carboxylic acids, which require dissolution in DMSO or DMF before addition to biological systems, risking protein precipitation or denaturation . The compound's zwitterionic nature at physiological pH, a direct result of its unique 2-amino-3-acetic acid substitution pattern, also provides a predictable handle for pH-controlled reactivity, such as selective amide bond formation with primary amines via carbodiimide coupling in water .

Accelerated Procurement and QC for Focused Heterocyclic Libraries

For discovery chemistry groups synthesizing large, diverse heterocyclic libraries, 2-(2-Aminopyridin-3-yl)acetic acid offers both logistical and scientific advantages. Logistically, its widely available high purity (≥95% from multiple global vendors) and standard pricing enable rapid, cost-effective sourcing for parallel synthesis . Scientifically, its well-defined physical properties, such as the distinctive melting point (219-221.5°C), allow for a quick and reliable identity check upon receipt, a simple but powerful QC measure that prevents the costly scenario of building a library with an incorrectly supplied regioisomer . This combination of availability, affordability, and easy verification makes it a lower-risk, higher-value building block compared to less common or poorly characterized aminopyridine-acetic acid analogs.

Technical Documentation Hub

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